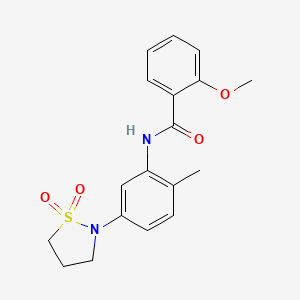
N-(5-(1,1-dióxidoisotiazolidin-2-il)-2-metilfenil)-2-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential pharmacological activities and methods for their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of substituted pyrazole derivatives from benzamides suggests a versatile approach to creating a range of compounds with potential anti-inflammatory activities . The use of Cp*Rh(III) catalysis for the annulation of N-methoxybenzamide indicates a method for constructing complex molecules like quinazolin-4(3H)-one derivatives . Additionally, the design and synthesis of a compound with antiproliferative activity against cancer cell lines demonstrate the therapeutic potential of benzamide derivatives . The reductive chemistry of a hypoxia-selective cytotoxin also highlights the reactivity of nitrobenzamide derivatives under hypoxic conditions .
Synthesis Analysis
The synthesis of benzamide derivatives involves various starting materials and reagents. For example, the preparation of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide involves reactions with methylhydrazine or phenylhydrazine to afford pyrazoline derivatives . The annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using Cp*Rh(III) catalysis is another synthetic route that leads to the formation of quinazolin-4(3H)-one derivatives . The synthesis of antiproliferative benzamide derivatives can involve condensation reactions, as seen in the preparation of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety . These methods demonstrate the diverse synthetic strategies employed to create benzamide derivatives with various biological activities.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using spectroscopic methods and, in some cases, X-ray crystallography. The crystal structure of a particular antiproliferative benzamide derivative was determined, revealing its tetragonal system and space group . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, providing a theoretical comparison to experimental X-ray diffraction values . These analyses are crucial for understanding the molecular geometry and potential interaction sites of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of nitrobenzamide derivatives, for example, involves enzymatic reduction under hypoxic conditions, leading to the formation of amine or hydroxylamine groups . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site and rate of reduction. The formation of cyclization products and the stability of the resulting amines and hydroxylamines are also important considerations in the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. The pharmacological screening of synthesized compounds provides information on their toxicity and biological activities, such as anti-inflammatory and antiproliferative effects . The molecular electrostatic potential (MEP) surface map obtained from theoretical calculations can give insights into the reactive sites of the molecules and their potential interactions with biological targets . These properties are essential for the development of benzamide derivatives as therapeutic agents.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
Este compuesto es un intermediario orgánico con grupos borato y sulfonamida . Se puede sintetizar mediante reacciones nucleofílicas y de amidación . Como intermediario, podría utilizarse en la síntesis de una variedad de otros compuestos químicos.
Síntesis de Fármacos
En la síntesis orgánica de fármacos, los compuestos de ácido bórico se utilizan generalmente para proteger los dioles . Se utiliza en la síntesis asimétrica de aminoácidos, reacciones de Diels-Alder y acoplamiento de Suzuki .
Inhibidores Enzimáticos o Fármacos Ligando Específicos
En la investigación de aplicaciones farmacéuticas, los compuestos de ácido bórico se utilizan generalmente como inhibidores enzimáticos o fármacos ligando específicos . Se pueden utilizar para tratar tumores e infecciones microbianas .
Fármacos Anticancerígenos
Los compuestos de ácido bórico también se pueden utilizar para tratar fármacos anticancerígenos . El mecanismo específico de acción dependería del fármaco y del tipo de cáncer en particular.
Sondas Fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas .
Portadores de Fármacos
Los enlaces de éster bórico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos debido a sus ventajas de condiciones de construcción simples, buena biocompatibilidad y capacidad de respuesta a varios cambios microambientales como el pH, la glucosa y el ATP en el organismo . Los tipos de portadores de fármacos basados en enlaces de borato incluyen el acoplamiento fármaco-polímero, las micelas poliméricas, los polímeros lineales-hiperramificados y la sílice mesoporosa, etc. . No solo pueden cargar fármacos anticancerígenos, sino que también pueden liberar insulina y genes .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in cell proliferation and growth, given its interaction with CDK2 . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide are not fully understood yet. It is known to interact with certain biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 in humans
Cellular Effects
It is known to be a potent and selective activator of Nrf2, a transcription factor that plays a critical role in antioxidant and cytoprotective responses. This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGIBPADVBZBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)
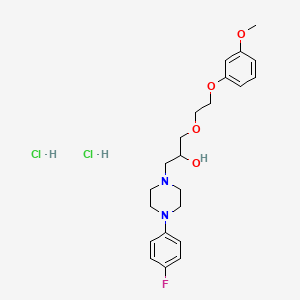

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)
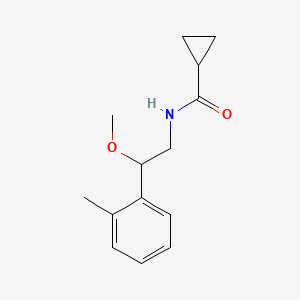
![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)
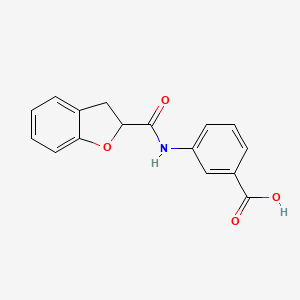

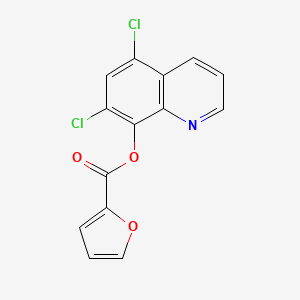
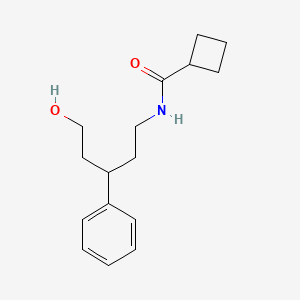

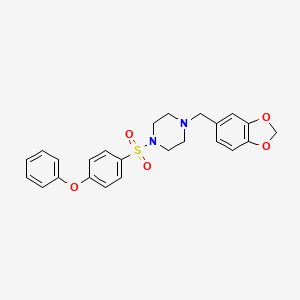

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)